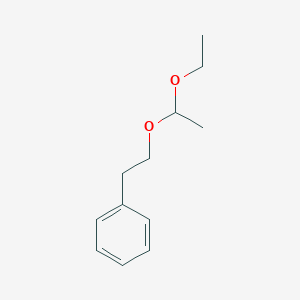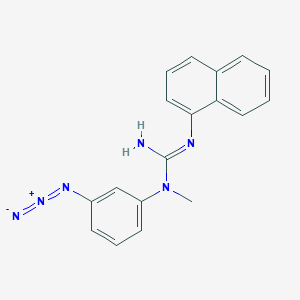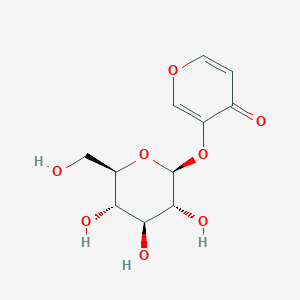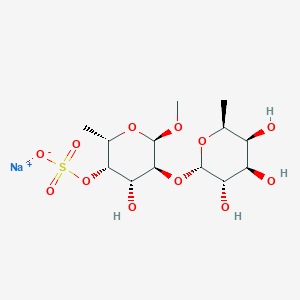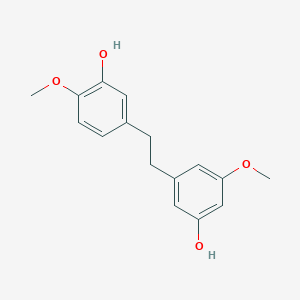
Gigantol
概要
説明
Gigantol is a naturally occurring bibenzyl compound, specifically a 1,2-diphenylethane derivative, found in various species of the orchid genus Dendrobium . It has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and anti-diabetic properties .
科学的研究の応用
作用機序
ギガンتولは、複数の分子標的と経路を通じてその効果を発揮します。
がん: GSK3β媒介ユビキチン-プロテアソーム分解を介してプロトオンコジーンMYCをダウンレギュレートすることで、がん細胞の増殖を阻害します.
糖尿病: ギガンتولは、糖尿病性合併症の発症に重要な役割を果たすアルドース還元酵素と誘導型一酸化窒素合成酵素の活性を阻害します.
6. 類似の化合物との比較
ギガンتولは、その多様な生物活性と特定の分子標的のために、ビベンジル化合物の中でユニークです。 類似の化合物には以下が含まれます。
デンドロビウム・アフィラム: がん細胞株に対して細胞毒性を示す別のビベンジル化合物です.
デンドロビウム・ドラコニス: がん細胞の移動を阻害することで、同様の抗がん特性を示します.
デンドロビウム・オランティアカム: 抗炎症および抗がん活性を含む、その生物活性で知られています.
ギガンتولは、複数の経路を標的とする能力と、さまざまな疾患における潜在的な治療応用によって際立っています。
生化学分析
Biochemical Properties
Gigantol interacts with various enzymes and proteins, exerting its effects through these interactions . For instance, it has been found to inhibit the activity of tumor stem cells . This compound and its analogs have also been found to have certain curative effects on diabetic cataracts .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to relieve hepatic oxidative stress and inflammation in mice .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the formation of the terminal complement complex (TCC) C5b-9 in the liver .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on this compound’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, pre-administration of this compound in mice with CCl4-induced acute liver injury showed dose-dependent decreases in serum transaminase levels and improvements in pathological changes in liver tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function have been studied . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路および反応条件: ギガンتولは、天然資源からの抽出や化学合成など、いくつかの方法で合成することができます。 一般的な方法の1つは、メタノールを溶媒とする超音波支援抽出を用いて、デンドロビウム・オフィシナレから抽出することです . 抽出の最適条件には、メタノール濃度92.98%、抽出温度41.41℃、固液比27.2 mL/gが含まれます .
工業生産方法: ギガンتولの工業生産は、通常、デンドロビウム種からの大規模抽出を伴います。 このプロセスには、植物材料の乾燥と粉砕、それに続く超音波支援抽出が含まれます。 抽出された化合物は、クロマトグラフィー技術を用いて精製され、高純度のギガンتولが得られます .
化学反応の分析
反応の種類: ギガンتولは、酸化、還元、置換などのさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: ギガンتولは、酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。
還元: ギガンتولの還元は、パラジウム触媒の存在下で水素ガスを使用して達成することができます。
置換: ギガンتولを含む置換反応は、通常、塩化チオニルまたは三臭化リンなどのハロゲン化剤を使用します。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ギガンتولの酸化はキノンを生成する可能性があり、一方、還元はジヒドロ誘導体を生成する可能性があります。
4. 科学研究への応用
類似化合物との比較
Gigantol is unique among bibenzyl compounds due to its diverse biological activities and specific molecular targets. Similar compounds include:
Dendrobium aphyllum: Another bibenzyl compound with cytotoxic activity against cancer cell lines.
Dendrobium draconis: Exhibits similar anticancer properties by inhibiting cancer cell migration.
Dendrobium aurantiacum: Known for its bioactive properties, including anti-inflammatory and anticancer activities.
This compound stands out due to its ability to target multiple pathways and its potential therapeutic applications in various diseases.
特性
IUPAC Name |
5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-19-14-8-12(7-13(17)10-14)4-3-11-5-6-16(20-2)15(18)9-11/h5-10,17-18H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXKZPQOVUDXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218112 | |
| Record name | Gigantol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67884-30-4 | |
| Record name | 5-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gigantol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067884304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gigantol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Gigantol has been shown to interact with a variety of molecular targets, resulting in diverse downstream effects. Here are some key examples:
- PI3K/AKT/mTOR Pathway: this compound suppresses this pathway, which is frequently activated in cancer cells and promotes cell growth and survival. This suppression leads to reduced cancer stem cell properties, tumorigenicity, and tumor growth. [, , , ]
- JAK/STAT Pathway: Similar to the PI3K/AKT/mTOR pathway, this compound also inhibits the JAK/STAT pathway, further contributing to its anti-cancer effects. [, ]
- c-Met/PI3K/AKT Signaling: this compound downregulates c-Met, a tyrosine kinase receptor often overexpressed in cancers, leading to the disruption of downstream PI3K/AKT signaling and ultimately inhibiting cancer cell migration. []
- Wnt/β-catenin Signaling Pathway: this compound inactivates this pathway, known to play a role in cell proliferation and differentiation, contributing to its anti-cancer effects. []
- NF-κB Signaling Pathway: this compound inhibits the activation of NF-κB, a key regulator of inflammation and cell survival, resulting in reduced inflammation and oxidative stress in various models of disease, including diabetic nephropathy. [, , , ]
- Aldose Reductase (AR) and Inducible Nitric Oxide Synthase (iNOS): this compound demonstrates inhibitory effects on both AR and iNOS, enzymes implicated in the development and progression of diabetic cataracts. [, ]
A: this compound promotes the degradation of c-Myc by enhancing the function of Glycogen synthase kinase 3 beta (GSK3β). GSK3β phosphorylates c-Myc, marking it for ubiquitination and subsequent degradation by the proteasome. []
A: this compound's molecular formula is C22H26O4, and its molecular weight is 354.44 g/mol. [, , ]
A: Yes, spectroscopic data, including 1H and 13C NMR, EI-MS, and UV-Vis spectral characteristics, has been used to identify and characterize this compound. [, ]
A: Yes, computational chemistry and modeling techniques, such as molecular docking, have been employed to investigate the interactions between this compound and its target proteins, such as aldose reductase. These studies provide insights into the binding sites and modes of interaction, aiding in the understanding of this compound's mechanism of action. [, ]
A: Research involving the synthesis and evaluation of this compound derivatives has shed light on the structure-activity relationship. Modifications to the phenyl ring, substitution with bulkier rings, and alterations to the carbon chain have been explored. These modifications have been shown to impact this compound's inhibitory activity against AR and iNOS, as well as its protective effects against D-galactose-induced apoptosis in human lens epithelial cells. []
A: Studies in rats have shown that this compound undergoes extensive metabolism, with glucuronidation being the primary metabolic pathway. Metabolites have been identified in both urine and through in vitro studies using hepatocytes from various species (rat, dog, monkey, human). [, ]
A: Yes, this compound's in vivo efficacy has been demonstrated in various animal models. For instance, it has shown protective effects against diabetic cataracts in rats induced by streptozotocin. Additionally, it has demonstrated anti-inflammatory effects in a mouse model of osteoarthritis. [, ]
ANone: A range of in vitro assays has been employed to assess this compound's effects. These include:
- Cell viability assays (MTT, CCK-8): To evaluate the impact on cell growth and survival in various cell lines, including cancer and normal cells. [, , , , , ]
- Apoptosis assays (flow cytometry, western blotting): To investigate this compound's ability to induce programmed cell death in cancer cells. [, , , ]
- Migration and invasion assays: To assess this compound's effects on cancer cell motility, a crucial step in the metastatic process. [, , ]
- Enzyme activity assays: To measure the inhibitory potential of this compound against enzymes like aldose reductase and inducible nitric oxide synthase, relevant in the context of diabetic complications. [, , , , ]
- Reporter gene assays and electrophoretic mobility shift assays (EMSA): To investigate the effects of this compound on signaling pathways such as NF-κB. []
ANone: Researchers have employed various animal models to explore the therapeutic potential of this compound, including:
- Diabetic cataract models (induced by streptozotocin or D-galactose): To assess this compound's protective effects against cataract development. [, ]
- Mouse models of osteoarthritis: To evaluate this compound's anti-inflammatory and cartilage-protective properties. []
- Acute liver injury models (induced by paracetamol): To investigate the hepatoprotective effects of this compound. []
ANone: While preclinical research on this compound shows promise, there are no published reports of clinical trials to date. Further research is needed to determine its safety and efficacy in humans.
ANone: Various analytical methods have been employed to study this compound, including:
- High-performance liquid chromatography (HPLC): To separate, identify, and quantify this compound in plant extracts and biological samples. [, , , ]
- Thin-layer chromatography (TLC): Used for initial screening and identification of this compound. []
- Mass spectrometry (MS): Coupled with HPLC (LC-MS) or used alone (EI-MS) to determine the molecular weight and structural features of this compound and its metabolites. [, , ]
- UV-Vis Spectrophotometry: To quantify this compound based on its absorbance properties. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


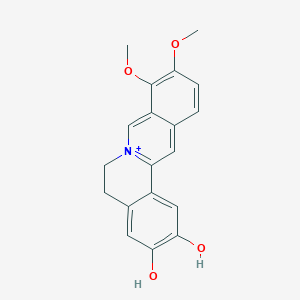
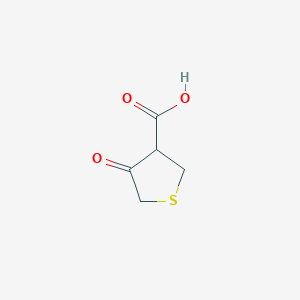
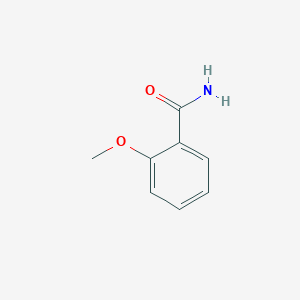



![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)
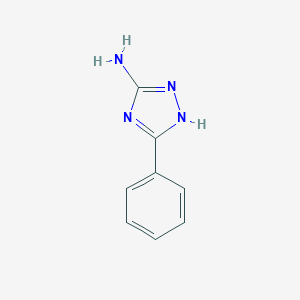

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)
